molecular formula C16H10BrN3 B8007604 2-(7-bromo-1H-indazol-3-yl)quinoline

2-(7-bromo-1H-indazol-3-yl)quinoline

Cat. No.: B8007604
M. Wt: 324.17 g/mol
InChI Key: PWQDXVUFCPOXBG-UHFFFAOYSA-N
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Description

2-(7-bromo-1H-indazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indazole and quinoline Indazole and quinoline are significant scaffolds in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-1H-indazol-3-yl)quinoline typically involves the formation of the indazole ring followed by its functionalization with a quinoline moiety. One common method is the cyclization of 2-bromoaniline derivatives with appropriate reagents to form the indazole ring, followed by coupling with quinoline derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-1H-indazol-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole-quinoline derivatives with potential biological activities .

Scientific Research Applications

2-(7-bromo-1H-indazol-3-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-(7-bromo-1H-indazol-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole-quinoline scaffold play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-bromo-1H-indazol-3-yl)quinoline is unique due to the combination of the indazole and quinoline scaffolds with a bromine atom at the 7-position. This unique structure enhances its reactivity and potential for diverse biological activities, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(7-bromo-2H-indazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3/c17-12-6-3-5-11-15(12)19-20-16(11)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQDXVUFCPOXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C4C=CC=C(C4=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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